[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a thiolane ring substituted with acetyloxy, benzoyloxy, and fluorine groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .
Scientific Research Applications
[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-…
- Tesetaxel
- Benzoylecgonine
Uniqueness
[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate stands out due to its specific stereochemistry and the presence of multiple functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19FO6S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H19FO6S/c1-13(23)27-21-17(22)18(28-20(25)15-10-6-3-7-11-15)16(29-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17+,18-,21?/m1/s1 |
InChI Key |
WYFMDDBOIFXJRT-JAQBAERBSA-N |
Isomeric SMILES |
CC(=O)OC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
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